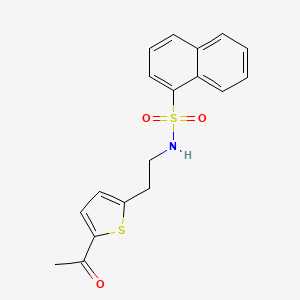

N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

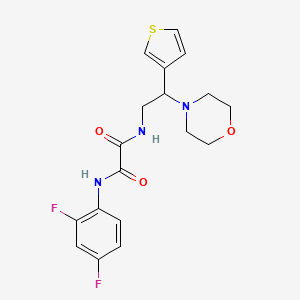

Synthesis Analysis

The synthesis of such compounds often involves the use of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Molecular Structure Analysis

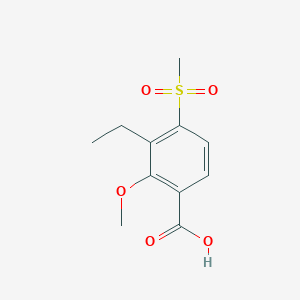

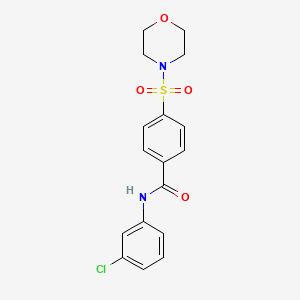

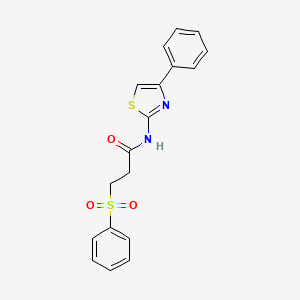

The molecular structure of “N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide” includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings.Scientific Research Applications

- Naphthalene-sulfonamide hybrids, like our compound, could serve as lead structures for developing novel drugs. Their diverse pharmacological properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Medicinal Chemistry and Drug Development

Mechanism of Action

While the specific mechanism of action for “N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide” is not provided in the literature, sulfonamides, in general, are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Future Directions

While specific future directions for “N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide” are not provided in the literature, research into sulfonamides and their derivatives continues to be an active area of study. For instance, naphthalene sulfonamides have shown in vitro efficacy against Leishmania tarentolae promastigotes, opening new directions for advanced leishmaniasis treatment .

properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-13(20)17-10-9-15(23-17)11-12-19-24(21,22)18-8-4-6-14-5-2-3-7-16(14)18/h2-10,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAJFWSKVXEANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)

![N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2546153.png)

![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)

![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)